![molecular formula C14H8N4O6S2 B14633157 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 57153-16-9](/img/structure/B14633157.png)
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with significant applications in various fields. It is characterized by the presence of diazonium groups and sulfonate groups, which contribute to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with a suitable aromatic compound containing a sulfonate group to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reagents, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used for diazotization.
Aromatic Compounds with Sulfonate Groups: Used for coupling reactions.
Reducing Agents: Such as sodium sulfite, used for reduction reactions.
Major Products Formed
Azo Dyes: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles and printing.
Mecanismo De Acción
The mechanism of action of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate involves the formation of azo bonds through coupling reactions. The diazonium groups act as electrophiles, reacting with nucleophilic aromatic compounds to form stable azo compounds. These reactions are facilitated by the presence of sulfonate groups, which enhance the solubility and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Diazonio-2-sulfonatophenylamine
- 2-Diazonio-4-sulfonatophenylamine
- 4-Diazonio-2-sulfonatobenzenediazonium
Uniqueness
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its dual diazonium groups and the presence of sulfonate groups, which confer enhanced stability and solubility. This makes it particularly suitable for applications in dye synthesis and other industrial processes.
Propiedades
Número CAS |
57153-16-9 |
|---|---|
Fórmula molecular |
C14H8N4O6S2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
5-diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H |
Clave InChI |
LENCUDCCCFORSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
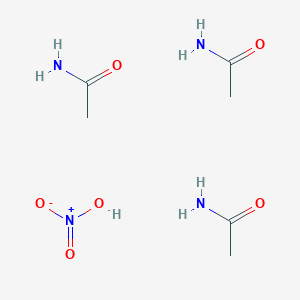
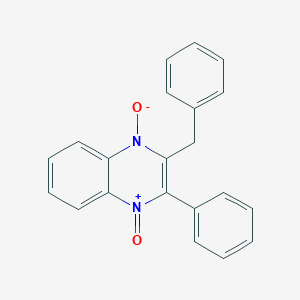
![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)
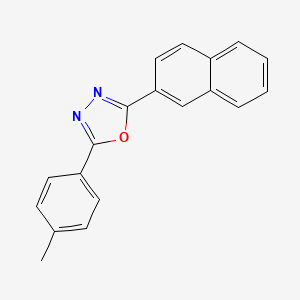
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
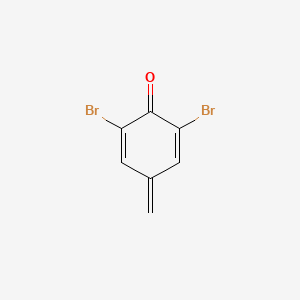
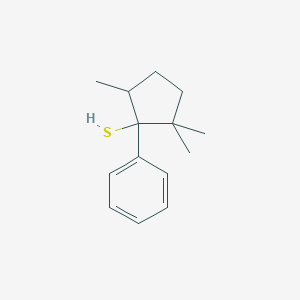
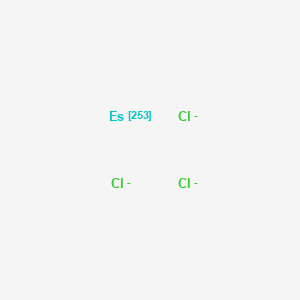
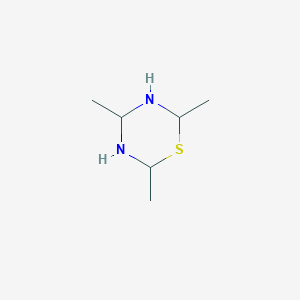
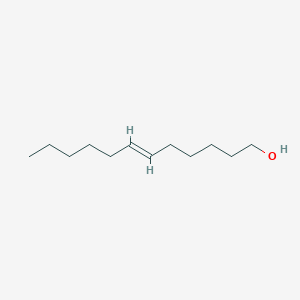
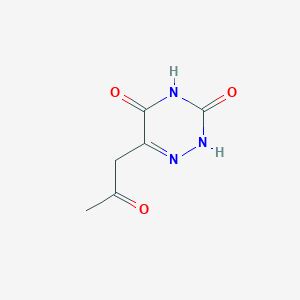
![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
